HQ461 Induces Robust Cyclin K Degradation, an Activity Not Shared by ATP-Competitive CDK12 Inhibitors
HQ461 uniquely induces the degradation of its target, cyclin K (CCNK), a property not observed with ATP-competitive CDK12 inhibitors. In cellular assays, HQ461 treatment resulted in a >8-fold reduction in CCNK protein levels after 4 hours [1]. In contrast, the CDK12 inhibitors THZ531 and dinaciclib did not cause any CCNK degradation [1]. Furthermore, pre-treating cells with THZ531 or dinaciclib prevented HQ461-induced CCNK degradation, demonstrating that while they share a binding pocket, their functional consequences are distinct [1].
| Evidence Dimension | Induction of Cyclin K (CCNK) protein degradation |
|---|---|
| Target Compound Data | >8-fold reduction in CCNK protein levels after 4-hour treatment |
| Comparator Or Baseline | THZ531 and dinaciclib: No CCNK degradation observed |
| Quantified Difference | Qualitative difference: HQ461 causes degradation; comparators do not. |
| Conditions | Human cancer cells; 4-hour treatment; protein level measured via western blot (as described in the cited study). |
Why This Matters
This evidence confirms HQ461's unique mechanism as a molecular glue, which is essential for studies requiring cyclin K depletion rather than simple kinase inhibition.
- [1] Lv L, Chen P, Cao L, et al. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. Elife. 2020 Aug 17;9:e59994. doi: 10.7554/eLife.59994. PMID: 32804079. View Source
